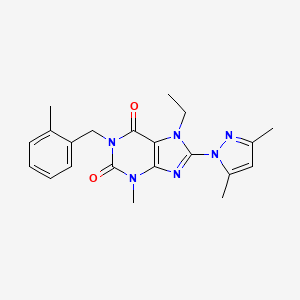

![molecular formula C16H11F3N4O2S B2502727 Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1428363-54-5](/img/structure/B2502727.png)

Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . It’s offered by Benchchem for research purposes.

Synthesis Analysis

The synthesis of benzothiazole derivatives, which are part of the compound , has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . For instance, the IR spectrum can provide information about the functional groups present in the compound, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the compound .

Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed based on the functional groups present in the compound. For instance, the presence of the benzothiazole group can influence the reactivity of the compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the melting point of the compound can be determined using a melting point apparatus . The IR spectrum can provide information about the functional groups present in the compound .

Scientific Research Applications

Antibacterial and Antifungal Screening

Recent studies have synthesized novel compounds that exhibit potent antibacterial and antifungal properties, indicative of the chemical's potential as a basis for developing new antimicrobial agents. For instance, a series of compounds including pyrazole and benzo[d]oxazole derivatives have been characterized and demonstrated notable antibacterial activities (Landage, Thube, & Karale, 2019). Additionally, another study elaborated on the in silico prediction of drug-likeness and in vitro microbial investigation of dihydropyrrolone conjugates, emphasizing their significant antibacterial and antifungal effects (Pandya, Dave, Patel, & Desai, 2019).

Anticancer Evaluation

The synthesis of certain derivatives, such as those involving oxirane and pyrazole, has led to compounds evaluated for anticancer activities. These compounds, upon reaction with different nucleophiles, have shown promising results in anticancer evaluation, showcasing the potential of pyrazin-2-yl derivatives in the development of anticancer therapeutics (Gouhar & Raafat, 2015).

Antidiabetic and Renoprotective Activities

A study introduced benzazole, thiazolidinone, and azetidin-2-one derivatives, incorporating a pyrazole moiety, which were evaluated for their antihyperglycemic and renoprotective activities. This research highlighted three compounds with remarkable anti-diabetic potency, alongside other compounds showing significant renoprotective activity, suggesting a potential application in managing diabetes and kidney-related diseases (Abeed, Youssef, & Hegazy, 2017).

Anti-inflammatory and Bronchodilatory Activity

Another intriguing application lies in the discovery of compounds with dual phosphodiesterase inhibitory properties, showcasing both anti-inflammatory and bronchodilatory activities. This suggests that derivatives of pyrazin-2-yl could serve as a foundation for developing treatments for respiratory conditions by modulating inflammatory pathways and airway resistance (Ochiai et al., 2012).

Future Directions

properties

IUPAC Name |

pyrazin-2-yl-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4O2S/c17-16(18,19)10-2-1-3-12-13(10)22-15(26-12)25-9-7-23(8-9)14(24)11-6-20-4-5-21-11/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWVYYILXNMGJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC=CN=C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2502648.png)

![2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2502658.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502660.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2502661.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2502664.png)

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502666.png)